physical and chemical properties of (4-Chloro-3-methylphenyl)hydrazine
physical and chemical properties of (4-Chloro-3-methylphenyl)hydrazine
Executive Summary
(4-Chloro-3-methylphenyl)hydrazine (and its hydrochloride salt) is a critical aromatic hydrazine intermediate used primarily in the synthesis of heterocyclic pharmaceutical scaffolds. It serves as the nitrogen source and aryl backbone for Fischer Indole Synthesis (yielding substituted indoles) and Knorr Pyrazole Synthesis (yielding pyrazoles).
Due to the electron-withdrawing nature of the chlorine atom at the para position combined with the steric influence of the meta methyl group, this compound exhibits unique regioselectivity profiles compared to the unsubstituted phenylhydrazine parent. This guide provides a definitive technical analysis of its properties, synthesis, and handling, distinguishing clearly between the free base and the commercially dominant hydrochloride salt.
Molecular Architecture & Identification
Researchers must distinguish between the free base (often unstable/oily) and the hydrochloride salt (stable solid). Note: Many supplier databases incorrectly index the physical data of the parent 4-chlorophenylhydrazine (CAS 1073-70-7) under this compound. The data below is specific to the 3-methyl analog.
Table 1: Chemical Identity Matrix
| Feature | Free Base | Hydrochloride Salt (Standard Reagent) |
| CAS Number | 62646-06-4 | 221687-08-7 |
| IUPAC Name | (4-Chloro-3-methylphenyl)hydrazine | (4-Chloro-3-methylphenyl)hydrazine hydrochloride |
| Formula | ||
| Molar Mass | 156.61 g/mol | 193.07 g/mol |
| SMILES | Cc1cc(NN)ccc1Cl | Cc1cc(NN)ccc1Cl.Cl |
| Appearance | Pale yellow oil or low-melting solid | White to off-white/pink crystalline powder |
Physicochemical Profile
The physical properties below govern the handling and reaction solvent selection. The hydrochloride salt is hygroscopic and prone to oxidation if not stored under inert gas.
Table 2: Physical Properties (Hydrochloride Salt)
| Property | Value / Observation | Technical Note |
| Melting Point | >200°C (Decomposes) | Exact MP varies by purity; typically 210–240°C range (analogous to 3-chloro-4-methyl isomer at 247°C). |
| Solubility (Water) | Moderate | Soluble in hot water; limited solubility in cold water ( |
| Solubility (Organic) | High in DMSO, Methanol | Poor solubility in non-polar solvents (Hexane, Toluene). |
| pKa (Hydrazine) | ~5.2 (Predicted) | The electron-withdrawing Cl reduces basicity compared to phenylhydrazine (pKa ~5.2 vs 8.8). |
| Stability | Air/Light Sensitive | Oxidizes to the azo or diazo species upon prolonged air exposure. Store at 2–8°C under Argon. |
Synthetic Pathways & Mechanism
The industrial and laboratory standard for synthesis is the Diazotization-Reduction sequence starting from 4-chloro-3-methylaniline. This route is preferred for its scalability and cost-effectiveness.
Reaction Mechanism
-
Diazotization: The aniline amine is converted to a diazonium salt using Sodium Nitrite (
) in strong acid ( ). -
Reduction: The diazonium species is reduced to the hydrazine using Stannous Chloride (
) or Sodium Sulfite ( ).
Experimental Protocol (Self-Validating)
Precursor: 4-Chloro-3-methylaniline (CAS 7149-75-9).
Step 1: Diazotization
-
Charge a reactor with 4-Chloro-3-methylaniline (1.0 eq) and Conc. HCl (excess, typically 3-4 eq).
-
Cool the suspension to -5°C to 0°C . Critical: Temperature >5°C leads to phenol byproducts.
-
Add
(1.05 eq) as a 40% aqueous solution dropwise. Maintain internal temp <0°C. -
Stir for 1 hour. Validate diazonium formation using Starch-Iodide paper (turns blue immediately).
Step 2: Reduction (
-
Dissolve
(2.2 eq) in Conc. HCl at 0°C. -
Add the cold diazonium solution to the stannous solution dropwise with vigorous stirring.
-
Allow to warm to Room Temperature (RT) over 2 hours. A white precipitate (the hydrazine double salt) will form.
Step 3: Isolation
-
Digest the solid in 20% NaOH (to release free base) and extract with Ether/DCM OR recrystallize the HCl salt directly from Ethanol/Ether if the salt is desired.
-
Yield: Typically 75–85%.
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis pathway from the aniline precursor via diazonium intermediate.
Reactivity & Downstream Applications
The primary utility of (4-Chloro-3-methylphenyl)hydrazine is in the synthesis of bioactive heterocycles.
Fischer Indole Synthesis
Reacting this hydrazine with ketones (e.g., cyclohexanone or acetophenones) under acidic conditions yields indoles. The 3-methyl substituent exerts a steric effect that can influence the regiochemistry of the [3,3]-sigmatropic rearrangement.
-
Key Application: Synthesis of Indomethacin analogs and COX-2 inhibitors.
-
Mechanism: Hydrazine + Ketone
Hydrazone Ene-hydrazine [3,3]-Rearrangement Indole.
Pyrazole Synthesis
Reaction with 1,3-dicarbonyls (e.g., acetylacetone) yields 1-arylpyrazoles. These structures are common in agrochemicals (herbicides) and p38 MAP kinase inhibitors.
Visualization: Fischer Indole Mechanism
Figure 2: Mechanistic pathway for the Fischer Indole Synthesis using the subject hydrazine.
Handling, Stability & Safety Protocols
Hydrazines are high-risk reagents.[3] Strict adherence to the protocols below is mandatory.
Hazard Classification (GHS)
-
Acute Toxicity: Category 3 (Oral/Dermal/Inhalation). H301+H311+H331.
-
Carcinogenicity: Category 1B (Presumed Human Carcinogen). H350.
-
Sensitization: Skin Sensitizer. H317.
Handling Protocol
-
Engineering Controls: All weighing and manipulation must occur inside a Class II Biosafety Cabinet or a verified chemical fume hood.
-
PPE: Double nitrile gloves (0.11 mm min), lab coat, and safety goggles.
-
Deactivation (Quenching): Spills and waste must be treated with Dilute Sodium Hypochlorite (Bleach) . The hypochlorite oxidizes the hydrazine to nitrogen gas and the corresponding arene, neutralizing the toxicity.
-
Reaction:
-
Storage[1][3][6]
-
Temperature: 2°C to 8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen. The compound darkens (oxidizes) upon exposure to air.
References
-
CymitQuimica. (4-Chloro-3-methylphenyl)hydrazine Hydrochloride Product Data. Retrieved from
-
ChemicalBook. 4-CHLORO-3-METHYL-PHENYL)-HYDRAZINE Properties and Suppliers. Retrieved from
-
Google Patents. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride. (Analogous synthesis method). Retrieved from
-
Fisher Scientific. Safety Data Sheet: Phenylhydrazine Hydrochloride derivatives. Retrieved from
-
Rasayan Journal of Chemistry. Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. Vol 17, No 4, 2024. Retrieved from
